2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride
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Overview
Description
2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride is a heterocyclic compound with the molecular formula C8H13N·HCl. It is a derivative of isoindole, characterized by a hexahydro structure, which means it contains six additional hydrogen atoms compared to the parent isoindole structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride involves the hydrogenation of isoindole in the presence of a catalyst. This reaction typically uses hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated derivatives.
Substitution: Various substituted isoindole derivatives
Scientific Research Applications
2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,3A,4,7,7a-Hexahydro-1H-isoindole: The parent compound without the hydrochloride group.
(3AR,7AS)-3A,7A-Dimethyl-2,3,3A,4,7,7A-Hexahydro-1H-Isoindole Hydrochloride: A dimethylated derivative.
N-Substituted (Hexahydro)-1H-isoindole-1,3-dione: A related compound with different substituents
Uniqueness
2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride is unique due to its specific structure and reactivity. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C8H14ClN |
---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H |
InChI Key |
LYWBZNCXQWATMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1CNC2.Cl |
Origin of Product |
United States |
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